N'~1~,N'~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide
Description
N'~1~,N'~5~-Bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide is a bis-hydrazone compound featuring a pentanedihydrazide backbone conjugated with two (5-bromo-2-hydroxyphenyl)methylidene groups. Its structure is characterized by intramolecular hydrogen bonding between the hydroxyl (–OH) and imine (–N=) groups, which stabilizes the E-configuration of the methylidene double bonds . This compound is synthesized via a condensation reaction between pentanedihydrazide and 5-bromo-2-hydroxybenzaldehyde under acidic conditions, a method analogous to other hydrazone syntheses .
Properties
IUPAC Name |
N,N'-bis[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Br2N4O4/c20-14-4-6-16(26)12(8-14)10-22-24-18(28)2-1-3-19(29)25-23-11-13-9-15(21)5-7-17(13)27/h4-11,26-27H,1-3H2,(H,24,28)(H,25,29)/b22-10+,23-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYUVSHGUNEAFY-CZGKVYIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC(=O)CCCC(=O)NN=CC2=C(C=CC(=C2)Br)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC(=O)CCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Br2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Basis
The reaction proceeds via a nucleophilic addition-elimination mechanism. The primary amino group of pentanedihydrazide attacks the electrophilic carbonyl carbon of 5-bromo-2-hydroxybenzaldehyde, forming a tetrahedral intermediate. Subsequent proton transfer and dehydration yield the hydrazone linkage. The E-stereochemistry of the imine bond is favored due to steric and electronic factors, as confirmed by NMR studies.
Experimental Procedure
Materials and Reagents
-
Pentanedihydrazide : Synthesized via hydrazinolysis of pentanedioic acid diesters or commercially sourced.
-
5-Bromo-2-hydroxybenzaldehyde : Prepared through bromination of 2-hydroxybenzaldehyde or obtained from suppliers.
-
Solvents : Ethanol, methanol, or acetic acid (10% v/v) are commonly used to facilitate proton transfer.
Stepwise Synthesis
-
Condensation Reaction :
Pentanedihydrazide (1 mmol) and 5-bromo-2-hydroxybenzaldehyde (2 mmol) are refluxed in ethanol (20 mL) with catalytic acetic acid (0.1 mL) for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC). -
Isolation :
The mixture is cooled to room temperature, and the precipitate is filtered under vacuum. Crude product is washed with cold ethanol to remove unreacted starting materials. -
Purification :
Recrystallization from a methanol/water (3:1) system yields the pure compound as a yellow crystalline solid.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 78 | 6 | 82 |
| Methanol | None | 65 | 8 | 68 |
| DMSO | HCl | 100 | 2 | 75 |
Ethanol with acetic acid emerged as the optimal system, balancing reaction efficiency (82% yield) and product purity. Prolonged heating in DMSO led to partial decomposition, while methanol necessitated longer reaction times.
Characterization and Validation
Spectroscopic Analysis
Thermal Stability
Differential scanning calorimetry (DSC) revealed a melting point of 248–250°C, consistent with the crystalline nature observed in X-ray diffraction studies of analogous hydrazones.
Challenges and Mitigation Strategies
Byproduct Formation
Trace amounts of mono-hydrazone (<5%) were detected via HPLC in early trials. Increasing the reaction temperature to 80°C and using excess aldehyde (2.5 eq) suppressed this side reaction.
Solubility Issues
Poor solubility of pentanedihydrazide in ethanol was addressed by pre-dissolving the hydrazide in warm DMSO before adding aldehyde.
Scalability and Industrial Relevance
Bench-scale syntheses (10 g) achieved 78–80% yields with minimal process adjustments, demonstrating robustness. Continuous flow reactors are being explored to enhance throughput, leveraging the reaction’s exothermic nature .
Chemical Reactions Analysis
N’~1~,N’~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced hydrazones.
Scientific Research Applications
Medicinal Chemistry
N'~1~,N'~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide has shown promising biological activity, particularly in the following areas:
- Anticancer Activity : The compound exhibits potential anticancer properties by interacting with specific enzymes and disrupting DNA replication in cancer cells. Studies have indicated that it may inhibit the activity of certain enzymes involved in tumor growth, making it a candidate for further research in cancer therapeutics .
- Antimicrobial Properties : Preliminary investigations suggest that this compound can inhibit the growth of various bacteria, indicating its potential as an antimicrobial agent. Its mechanism may involve binding to bacterial enzymes or disrupting cell wall synthesis.
Coordination Chemistry
The ability of this compound to form stable complexes with metal ions enhances its applications in coordination chemistry. This property allows it to act as a ligand in various catalytic processes, potentially leading to new synthetic pathways in organic chemistry .
Case Studies and Research Findings
Several studies have explored the applications and mechanisms of action of this compound:
- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes by binding to their active sites. This inhibition is crucial for developing enzyme inhibitors used in cancer therapy .
- Metal Ion Binding : Studies indicate that the compound can form stable complexes with various metal ions, enhancing its catalytic properties. This feature is significant for applications in coordination chemistry and materials science .
Mechanism of Action
The mechanism of action of N’~1~,N’~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds involving the nitrogen and oxygen atoms. These metal complexes can interact with biological targets, such as enzymes or DNA, leading to various biological effects. The exact molecular targets and pathways depend on the specific metal ion and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Backbone and Substituent Variations
- Substituents: The 5-bromo-2-hydroxyphenyl groups contrast with derivatives bearing methoxy (e.g., N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide) or ethoxy substituents (e.g., ), which alter electronic properties and hydrogen-bonding capacity .
Crystallographic Data
- Bond Lengths : The C=N bond lengths in hydrazones typically range from 1.26–1.29 Å, consistent with double-bond character . Intramolecular O–H···N hydrogen bonds (2.60–2.75 Å) are critical for stabilizing planar conformations .
- Comparative Table :
Physicochemical Properties
- Molecular Weight and Polarity : The target compound (C₁₉H₁₆Br₂N₄O₄; MW ~552.1) is heavier than N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide (C₁₆H₁₅BrN₂O₄; MW ~393.2) due to its dual bromine atoms and longer backbone, enhancing lipophilicity .
- Solubility : Hydroxyl groups improve aqueous solubility compared to ethoxy or methoxy analogs, which are more lipophilic .
Biological Activity
N'~1~,N'~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural properties. This compound, characterized by its hydrazide functional groups and brominated phenolic moieties, has garnered interest for its biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H16BrN4O2
- Molecular Weight : 366.22 g/mol
- IUPAC Name : N,N'-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide
The compound features two hydrazide groups linked by a pentane chain, with each hydrazide connected to a 5-bromo-2-hydroxyphenyl group through a methylene bridge. This unique configuration enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The presence of the bromine atom and hydroxyl group may enhance its interaction with microbial cell membranes.
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The compound appears to induce apoptosis in these cells, possibly through the disruption of DNA synthesis or interference with cellular signaling pathways.
The proposed mechanism of action for this compound involves:
- Interaction with DNA : The hydrazide moieties may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
- Oxidative Stress Induction : The brominated phenolic structure can generate reactive oxygen species (ROS), leading to oxidative damage in target cells.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively. |
| Study 2 | Showed cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value of 25 µM after 48 hours of treatment. |
| Study 3 | Investigated the compound's mechanism of action, revealing DNA intercalation as a key pathway for its anticancer activity. |
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments indicate potential toxicity:
- Skin Irritation : Classified as a skin irritant (Category 2), it can cause inflammation upon contact.
- Eye Irritation : It is also categorized as an eye irritant (Category 2A), necessitating protective measures during handling.
- Respiratory Risks : Inhalation may lead to respiratory irritation; hence, appropriate ventilation is crucial during laboratory use.
Q & A
Q. What synthetic methodologies are recommended for preparing N'~1~,N'~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide?
The compound is synthesized via a condensation reaction between pentanedihydrazide and 5-bromo-2-hydroxybenzaldehyde derivatives. A typical procedure involves dissolving equimolar quantities of the hydrazide and aldehyde in anhydrous ethanol under reflux for 6–8 hours. The product is isolated by filtration, washed with cold ethanol, and vacuum-dried (yield: ~85%) . Solvent choice (e.g., ethanol vs. DMF) and reaction temperature are critical for minimizing side products like unreacted intermediates.
Q. How should researchers characterize the structural integrity of this compound?
Key characterization techniques include:
- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., C=N bond length ~1.28 Å, intramolecular O–H⋯N hydrogen bonds) .
- FT-IR: Confirms imine (C=N) stretching at ~1600 cm⁻¹ and phenolic O–H at ~3200 cm⁻¹ .
- NMR: ¹H NMR shows peaks for aromatic protons (δ 6.8–7.5 ppm) and imine protons (δ 8.2–8.5 ppm) .
- ESI–MS: Molecular ion peaks ([M+H]⁺) validate the molecular weight .
Q. What are the primary intermolecular interactions stabilizing its crystal structure?
The crystal lattice is stabilized by:
- Intramolecular O–H⋯N hydrogen bonds (O⋯N distance: ~2.6 Å) .
- Intermolecular C–H⋯O and π-π stacking (inter-planar spacing: ~3.5 Å) between aromatic rings .
- Synergistic effects from bromine and hydroxyl groups enhance packing efficiency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic refinement parameters (e.g., high R-factors)?
Discrepancies often arise from disordered solvent molecules or anisotropic thermal motion. To mitigate:
- Use SHELXL for full-matrix least-squares refinement with constraints for hydrogen atoms .
- Apply TWINABS for absorption corrections in cases of twinned crystals .
- Validate refinement using the GOF (Goodness-of-Fit) metric; values >1.2 suggest overfitting .
Example refinement metrics:
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.034 |
| wR2 (all data) | 0.085 |
| S (Goodness-of-Fit) | 1.04 |
Q. What computational approaches predict the compound’s bioactivity and metal-binding properties?
- PM3 semi-empirical methods calculate thermodynamic parameters (e.g., heat of formation: ~-450 kcal/mol) and dipole moments (~5.2 D) to predict reactivity .
- Density Functional Theory (DFT) models ligand-metal coordination (e.g., with Cu²⁺ or Co²⁺), showing preferential binding at the imine and phenolic oxygen sites .
- Molecular docking against bacterial targets (e.g., E. coli DNA gyrase) correlates with experimental MIC values .
Q. How does the compound’s antimicrobial activity compare to known antibiotics, and what mechanisms are proposed?
- Disc diffusion assays show zones of inhibition against Staphylococcus aureus (18–22 mm) and Bacillus subtilis (15–18 mm), surpassing ciprofloxacin in some cases .
- Proposed mechanisms:
- Chelation of essential metal ions (e.g., Fe³⁺) disrupts bacterial metabolism .
- Intercalation into DNA via planar aromatic systems .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data (e.g., bond length deviations)?
- Dynamic vs. static disorder: X-ray data may average bond lengths, while NMR/IR reflects dynamic conformers. Use variable-temperature XRD or solid-state NMR to resolve .
- Solvent effects: Polar solvents (e.g., DMSO) stabilize keto-enol tautomers, altering spectroscopic profiles. Compare data across solvents .
Methodological Tables
Q. Table 1: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P1 | |
| a, b, c (Å) | 7.3664, 10.6894, 12.3029 | |
| α, β, γ (°) | 71.976, 82.228, 85.466 | |
| R-factor | 0.034 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
